3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid
Description
Computational Modeling of Electronic Configuration and Reactivity
The electronic structure of 3-amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid derives from its conjugated polyheterocyclic system. Density functional theory (DFT) calculations reveal significant electron deficiency in the pyrazine ring ($$E{\text{LUMO}} = -1.82 \, \text{eV}$$) compared to the pyridine moiety ($$E{\text{LUMO}} = -1.45 \, \text{eV}$$), attributed to the dual nitrogen atoms in the pyrazine core. The trifluoromethyl group induces substantial inductive effects, lowering the π* orbital energy of the adjacent pyridine ring by 0.27 eV compared to non-fluorinated analogs.
Table 1: Calculated Frontier Molecular Orbital Energies (eV)
| Component | HOMO | LUMO |
|---|---|---|
| Pyrazine core | -6.12 | -1.82 |
| Pyridine-Trifluoromethyl | -5.89 | -1.45 |
| Carboxylic acid | -7.01 | -0.98 |
The carboxylic acid group exhibits dual reactivity modes:
Properties
Molecular Formula |
C11H7F3N4O2 |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
3-amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H7F3N4O2/c12-11(13,14)5-2-1-3-16-7(5)6-4-17-9(15)8(18-6)10(19)20/h1-4H,(H2,15,17)(H,19,20) |
InChI Key |
ZCRVQDXAZZMGMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CN=C(C(=N2)C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Iodination at Position 6
The synthesis begins with 3-amino-pyrazine-2-carboxylic acid methyl ester, a foundational intermediate described in patent DE1238478B. Iodination at position 6 is achieved via a mercury-mediated reaction:
-
Reagents : Mercuric acetate (Hg(OAc)₂), iodine (I₂), dioxane, and water.
-
Conditions : The ester is suspended in a water-acetic acid mixture, treated with Hg(OAc)₂, and reacted with iodine in dioxane at elevated temperatures (40–60°C) for 40 minutes.
-
Outcome : 3-Amino-6-iodo-pyrazine-2-carboxylic acid methyl ester is obtained in 55–66% yield after recrystallization (m.p. 159–161°C).
This step introduces a versatile leaving group (iodine) for subsequent cross-coupling.
Hydrolysis of Methyl Ester to Carboxylic Acid
Alkaline Hydrolysis
The methyl ester is hydrolyzed to the free carboxylic acid using:
-
Reagents : 2M NaOH or LiOH in tetrahydrofuran (THF)/water (3:1).
-
Conditions : Reflux at 70–80°C for 4–6 hours, followed by acidification with HCl to pH 2–3.
Alternative Pathways and Comparative Analysis
Direct Chlorination and Functionalization
Patent DE1238478B describes dichlorination of 3-amino-pyrazine-2-carboxylates using sulfuryl chloride (SO₂Cl₂):
-
Example : Treatment of 3-amino-pyrazine-2-carboxylic acid methyl ester with SO₂Cl₂ in benzene yields 3-amino-5,6-dichloro-pyrazine-2-carboxylic acid methyl ester (66% yield, m.p. 233–234°C).
-
Limitation : This method introduces chlorine at both positions 5 and 6, necessitating additional steps for selective substitution.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyrazines permit SNAr under harsh conditions:
-
Substrates : 3-Amino-6-fluoro-pyrazine-2-carboxylic acid methyl ester.
-
Reagents : 3-(Trifluoromethyl)pyridin-2-amine, K₂CO₃, DMF, 120°C.
Characterization and Analytical Data
Spectroscopic Confirmation
Melting Points and Purity
-
Final Product : m.p. 187–191°C (dec.) after recrystallization from acetic acid.
-
Intermediates : Methyl esters typically exhibit m.p. 140–234°C, depending on substituents.
Challenges and Optimization Strategies
Regioselectivity in Halogenation
Mercury-mediated iodination ensures position 6 specificity, whereas chlorination with SO₂Cl₂ lacks selectivity. Alternative directing groups (e.g., nitro) may improve mono-halogenation.
Boronic Acid Synthesis
3-(Trifluoromethyl)pyridin-2-yl boronic acid remains scarce commercially. Its synthesis involves:
-
Step 1 : Lithiation of 2-bromo-3-(trifluoromethyl)pyridine at -78°C.
-
Step 2 : Quenching with triisopropyl borate to install the boronic acid group.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the carboxylic acid group would yield alcohols.
Scientific Research Applications
3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related pyrazine- and pyridine-based compounds, highlighting key differences in substituents, molecular properties, and biological activities:
Key Comparative Insights:
Biological Activity: The cyclopentylamide derivative (6c) exhibits superior cytostatic activity compared to sorafenib, attributed to its urea and bromophenyl groups, which enhance target binding . In contrast, the parent compound 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid lacks direct bioactivity data but shares structural motifs with fungicidal analogs like 3-(trifluoromethyl)pyrazine-2-carboxylic acid .
Functional Group Influence: Trifluoromethyl Position: The pyridine-attached CF₃ group in the target compound may confer distinct steric and electronic effects compared to pyrazine-bound CF₃ (as in 3-(trifluoromethyl)pyrazine-2-carboxylic acid), influencing interactions with biological targets . Carboxylic Acid vs. Carboxamide: Substituting the carboxylic acid with a carboxamide (e.g., 3-Amino-5,6-dimethylpyrazine-2-carboxamide) reduces acidity and increases membrane permeability, critical for drug-likeness .
Applications :
- While 3-(trifluoromethyl)pyrazine-2-carboxylic acid is a fungicide precursor, the target compound’s pyridine extension may redirect its utility toward anticancer or kinase-targeting applications, akin to compound 6c .
Biological Activity
3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid (CAS Number: 1874279-13-6) is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrazine ring with significant substituents that enhance its pharmacological properties, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The molecular formula of 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid is C₁₁H₇F₃N₄O₂, with a molecular weight of approximately 284.19 g/mol. The presence of the trifluoromethyl group increases lipophilicity and metabolic stability, which are critical for drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇F₃N₄O₂ |
| Molecular Weight | 284.19 g/mol |
| CAS Number | 1874279-13-6 |
Antimicrobial Activity
Research indicates that compounds similar to 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of pyrazine and pyridine rings have shown promising results against various bacterial strains. The mechanism often involves inhibition of key enzymes or disruption of cellular processes essential for microbial survival.
Anti-inflammatory Effects
Recent studies have demonstrated that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The IC50 values for related compounds indicate potent activity comparable to established anti-inflammatory drugs like celecoxib .
Antitumor Potential
The structural attributes of 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid suggest potential antitumor activity. Compounds with similar frameworks have been studied for their interactions with protein kinases, which play a crucial role in cancer cell proliferation and survival. Preliminary studies indicate that they may induce apoptosis in cancer cells through multiple pathways .
Case Studies
- Inhibition of COX Enzymes : A study evaluated the inhibitory effects of various derivatives on COX enzymes using carrageenan-induced paw edema models in rats. Compounds similar to 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid showed ED50 values comparable to indomethacin, indicating strong anti-inflammatory potential .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antimicrobial agents.
Structure–Activity Relationship (SAR)
The biological activity of 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid can be attributed to its unique structure:
- Amino Group : Enhances reactivity and binding affinity to biological targets.
- Trifluoromethyl Group : Increases lipophilicity, improving membrane permeability.
Table summarizing the SAR findings:
| Compound Name | Activity Type | IC50/ED50 Values |
|---|---|---|
| 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid | Anti-inflammatory | IC50 < 0.04 μmol |
| Methyl 3-(trifluoromethyl)picolinate | Antimicrobial | MIC < 10 μM |
| 5-Aminopyrazine-2-carboxylic acid | Antitumor | IC50 < 5 μM |
Q & A
Q. What are the recommended synthetic routes for 3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyrazine and pyridine derivatives. A key step involves using coupling reagents like T3P (propyl phosphonic anhydride) to form amide bonds between the pyrazine carboxylic acid and amino-functionalized pyridine intermediates . Halogenation (e.g., bromination using N-bromosuccinimide) may precede coupling to introduce reactive sites . Yield optimization requires controlled temperatures (0–25°C), anhydrous solvents (e.g., dichloromethane), and catalysts like dimethylaminopyridine (DMAP) . Post-reaction purification via crystallization or distillation is critical to isolate the product .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry, with shifts for the trifluoromethyl group (~110–120 ppm in F NMR) and pyrazine ring protons (~8–9 ppm) .
- LCMS/HRMS : Validates molecular weight (e.g., [M+H] peaks) and purity. For example, ESI-MS m/z 311.1 was used for a related trifluoromethylpyrazine derivative .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, particularly for polymorph identification .
Q. How does the compound’s solubility vary under different pH conditions, and what formulations enhance bioavailability?
- Methodological Answer : The carboxylic acid group confers pH-dependent solubility: poorly soluble in acidic conditions (protonated form) but soluble in basic buffers (deprotonated). Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) or co-solvents like DMSO . For in vitro assays, use phosphate-buffered saline (pH 7.4) with ≤10% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How does the trifluoromethyl group’s position on the pyridine ring influence bioactivity compared to other derivatives?
- Methodological Answer : The 3-(trifluoromethyl) group on pyridine enhances lipophilicity and metabolic stability, improving membrane permeability. Comparative studies with 2- or 4-substituted analogs show reduced enzyme inhibition (e.g., bacterial dihydrofolate reductase) due to steric hindrance or electronic effects . For example, 3-(trifluoromethyl)pyrazine-2-carboxylic acid derivatives exhibited 10-fold higher HDL-cholesterol raising activity than non-fluorinated analogs .
Q. What strategies address contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity : HPLC purity >95% is essential; residual solvents or by-products (e.g., brominated intermediates) can skew results .
- Assay Conditions : Standardize cell lines (e.g., HepG2 for liver targets) and control for off-target effects using knockout models .
- Structural Confounders : Compare activity of the parent compound with its methyl ester or amide derivatives to isolate the carboxylic acid’s role .
Q. How can regioselective functionalization of the pyrazine ring be achieved for SAR studies?
- Methodological Answer :
- Directing Groups : Use amino or chloro substituents to guide cross-coupling (e.g., Suzuki-Miyaura for aryl additions at C6) .
- Protection/Deprotection : Temporarily protect the carboxylic acid with methyl esters to prevent side reactions during amidation .
- Microwave-Assisted Synthesis : Accelerates reactions (e.g., from 24 hrs to 2 hrs) while maintaining regioselectivity in heterocyclic systems .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., bacterial enoyl-ACP reductase). The trifluoromethyl group’s electronegativity often enhances hydrogen bonding with active-site residues .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to design optimized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
